molecular formula C21H21ClN4O2 B11283147 1-[5-(4-chlorophenyl)-7-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]propan-1-one

1-[5-(4-chlorophenyl)-7-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]propan-1-one

Cat. No.: B11283147
M. Wt: 396.9 g/mol
InChI Key: IUMJTQFQVNDWHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(4-chlorophenyl)-7-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]propan-1-one is a complex heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with additional substituents including a chlorophenyl and a methoxyphenyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 1-[5-(4-chlorophenyl)-7-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]propan-1-one involves multiple steps, typically starting with the preparation of the triazole and pyrimidine precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with formamide or its derivatives under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

1-[5-(4-chlorophenyl)-7-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]propan-1-one can undergo various chemical reactions, including:

Scientific Research Applications

1-[5-(4-chlorophenyl)-7-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]propan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(4-chlorophenyl)-7-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

1-[5-(4-chlorophenyl)-7-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]propan-1-one can be compared with other similar compounds, such as:

The unique combination of substituents and the specific triazolopyrimidine structure of this compound distinguishes it from these similar compounds and contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H21ClN4O2

Molecular Weight

396.9 g/mol

IUPAC Name

1-[5-(4-chlorophenyl)-7-(2-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl]propan-1-one

InChI

InChI=1S/C21H21ClN4O2/c1-3-20(27)25-17(14-8-10-15(22)11-9-14)12-18(26-21(25)23-13-24-26)16-6-4-5-7-19(16)28-2/h4-11,13,17-18H,3,12H2,1-2H3

InChI Key

IUMJTQFQVNDWHB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C(CC(N2C1=NC=N2)C3=CC=CC=C3OC)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.